Biphenyl-3-carboxylic acid hydrazide
Overview
Description
Biphenyl-3-carboxylic acid hydrazide is an organic compound that belongs to the class of hydrazides It is derived from biphenyl, an aromatic hydrocarbon consisting of two connected phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-3-carboxylic acid hydrazide can be synthesized through the reaction of biphenyl-3-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the biphenyl-3-carboxylic acid with hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction yields this compound as a crystalline solid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between biphenyl-3-carboxylic acid and hydrazine hydrate, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Biphenyl-3-carboxylic acid hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, glues, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of biphenyl-3-carboxylic acid hydrazide involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The hydrazide group can form stable complexes with metal ions, which may contribute to its antimicrobial activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Biphenyl-3-carboxylic acid hydrazide can be compared with other similar compounds, such as:
Biphenyl-4-carboxylic acid hydrazide: Similar in structure but with the carboxylic acid group at a different position on the biphenyl ring.
Biphenyl-2-carboxylic acid hydrazide: Another positional isomer with the carboxylic acid group at the 2-position.
Biphenyl-3-carboxylic acid: The parent compound without the hydrazide group.
The uniqueness of this compound lies in its specific position of the carboxylic acid group and the presence of the hydrazide functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15-13(16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHBDYMHVWEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592988 | |
Record name | [1,1'-Biphenyl]-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709653-55-4 | |
Record name | [1,1'-Biphenyl]-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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